3-Bromo-6-nitro-1H-indazole is a synthetic compound belonging to the indazole class. Indazoles are bicyclic heterocycles composed of a benzene ring fused to a pyrazole ring. These compounds are considered privileged scaffolds in drug discovery due to their wide range of biological activities. [] 3-Bromo-6-nitro-1H-indazole, in particular, has been explored in crystallographic studies and as a starting material for further chemical synthesis.
3-Bromo-6-nitro-1H-indazole is a synthetic compound belonging to the indazole class, which consists of bicyclic heterocycles formed by the fusion of a benzene ring with a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The compound can be synthesized through various methods, primarily involving bromination and acetylation processes. Its structural characterization has been documented in several studies, highlighting its significance in research and development.
3-Bromo-6-nitro-1H-indazole is classified as a heterocyclic organic compound. It is specifically recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those aimed at treating cancer and inflammatory diseases.
The synthesis of 3-bromo-6-nitro-1H-indazole typically involves a bromination reaction using 5-nitro-1H-indazole as the starting material. The following steps outline the synthesis process:
The molecular formula for 3-bromo-6-nitro-1H-indazole is CHBrNO. The structure features:
Crystallographic studies have shown that adjacent molecules form dimers through π-stacking interactions, which are further stabilized by hydrogen bonding .
Key structural data includes:
3-Bromo-6-nitro-1H-indazole can undergo various chemical reactions, including:
While specific mechanisms of action for 3-bromo-6-nitro-1H-indazole have not been extensively detailed in literature, compounds within the indazole class are known for their interactions with various biological targets. They may exhibit activities such as:
These mechanisms are often explored through structure-based drug design and biological assays.
The compound's stability under various conditions, along with its reactivity profile, makes it suitable for further chemical modifications aimed at enhancing its biological activity or specificity.
3-Bromo-6-nitro-1H-indazole serves as an important intermediate in medicinal chemistry. Its applications include:
The core synthetic route to 3-bromo-6-nitro-1H-indazole (CAS 70315-68-3) typically involves sequential electrophilic substitution on the indazole scaffold. Commercially available 1H-indazole undergoes directed bromination at the C3 position, leveraging the electron-rich nature of the pyrrole-type nitrogen to facilitate halogenation. Subsequent nitration under mixed-acid conditions (H₂SO₄/HNO₃) selectively targets the C6 position due to the electron-withdrawing influence of the bromine substituent. This regioselectivity is attributed to the ortho-directing effect of the bromine atom, which creates an electron-deficient site at C6. The reaction sequence typically achieves moderate yields (50-65%), with purification challenges arising from dihalogenated or dinitrated by-products. As a key synthetic intermediate, this compound serves as a precursor for N1-alkylation and nucleophilic aromatic substitution reactions, enabling access to diverse indazole-based pharmacophores [2] [4] [7].
Table 1: Comparative Analysis of Bromination-Nitration Routes
Starting Material | Brominating Agent | Nitrating Agent | Key Regiochemical Outcome | Reported Yield |
---|---|---|---|---|
1H-Indazole | Br₂ (liquid) | HNO₃/H₂SO₄ | 3-Br → 6-NO₂ selectivity | ~60% |
6-Nitro-1H-indazole | NBS (solid) | – | Exclusive C3 functionalization | 75-85% |
3-Bromo-1H-indazole | – | Acetyl nitrate | High C6 selectivity | ~70% |
N1-functionalization represents a critical diversification point for 3-bromo-6-nitro-1H-indazole. Alkylation with propargyl bromide (prop-2-yn-1-yl bromide) in tetrahydrofuran (THF) using potassium carbonate as base yields 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole. Optimization studies reveal that stoichiometric control is crucial: excess propargyl bromide (2.0 equiv.) combined with tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst enhances yields to 61% after chromatographic purification. The reaction proceeds over 24 hours at ambient temperature, with the propargyl moiety providing a versatile handle for copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to generate triazole-linked conjugates. Similarly, allylation using allyl bromide follows analogous conditions but demonstrates faster kinetics due to reduced steric constraints [1] [3] [6].
Solvent selection significantly impacts the environmental footprint and efficiency of N1-alkylations. Comparative studies demonstrate that THF/ethanol binary mixtures (3:1 v/v) outperform pure THF or DMF in the synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole. Ethanol's higher polarity improves substrate solubility while reducing reaction temperature requirements (from 50°C to 25°C). This solvent system facilitates straightforward isolation via precipitation upon water addition, eliminating energy-intensive distillation steps. Life-cycle analysis indicates a 40% reduction in process mass intensity (PMI) compared to dichloromethane-based methodologies. Importantly, the crystalline product obtained from ethanol/water recrystallization exhibits superior purity (>98% by HPLC) without silica gel chromatography [1] [3] [7].
Phase-transfer catalysis (PTC) dramatically enhances N-alkylation kinetics and yields. Introducing tetra-n-butylammonium iodide (TBAI) (10 mol%) in the propargylation of 3-bromo-6-nitro-1H-indazole reduces reaction time from 24 to 8 hours while increasing yield by 15-20%. The catalytic mechanism involves in situ generation of a highly reactive quaternary ammonium alkoxide species that solubilizes the indazolate anion in THF. Crucially, TBAI prevents O-alkylation byproducts commonly observed with propargyl bromide. This methodology extends to the synthesis of 1-(2-hydrazinoethyl)-6-nitro-1H-indazole, where catalytic TBAI enables hydrazine displacement on chloroethyl intermediates without competitive elimination pathways [1] [3] [7].
Table 2: Catalytic Optimization of N1-Alkylation
Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
None (K₂CO₃ only) | – | 24 | 45 | Baseline |
TBAB | 10 | 18 | 58 | Cost-effective |
TBAI | 10 | 8 | 61 | Suppresses O-alkylation |
18-Crown-6 | 15 | 12 | 52 | Anion activation |
PEG-400 | 500 (mg/mmol) | 10 | 56 | Biodegradable |
The propargyl and allyl side chains at N1 enable diverse downstream transformations. 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (C₁₀H₆BrN₃O₂) exhibits distinctive solid-state architecture with helical chain formation via weak C-H···O hydrogen bonds between acetylene protons and nitro oxygen atoms. X-ray crystallography confirms near-planarity of the indazole system (r.m.s. deviation = 0.008 Å) and coplanar alignment of the nitro group (dihedral angle = 4.5°). The propynyl chain adopts an extended conformation, facilitating crystal packing with intermolecular Br···Br contacts (3.57 Å). These non-covalent interactions are exploitable in crystal engineering of energetic materials. The allyl analogue undergoes efficient Claisen rearrangements at 120°C to generate C3-allylated derivatives, demonstrating the versatility of these functionalities for molecular diversification [1] [3] [5].
The electron-deficient aromatic ring in 3-bromo-6-nitro-1H-indazole facilitates nucleophilic displacement of the bromine atom. Treatment with sodium azide in DMSO at 80°C affords the 3-azido derivative, while cyanide substitution requires copper(I) catalysis. N1-acylation represents another key derivatization strategy: electrochemical N1-selective acylation using acid anhydrides provides access to 1-acyl-3-bromo-6-nitroindazoles without O-acylation byproducts. Additionally, Schiff base formation with 1-(2-hydrazinoethyl)-6-nitro-1H-indazole generates hydrazones that undergo cyclization to β-lactam hybrids. These 2-azetidinone derivatives (e.g., 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-phenyl-2-azetidinones) exhibit enhanced antimicrobial profiles due to the combined pharmacophores [4] [7] [8].
Table 3: Representative Derivatives from Core Scaffold
Derivative Class | Key Reagent/Conditions | Application Context | Structural Feature |
---|---|---|---|
1-(Prop-2-yn-1-yl)indazoles | Propargyl bromide, K₂CO₃, TBAl, THF | Click chemistry precursors | Helical crystal packing |
3-Azido-6-nitroindazoles | NaN₃, DMSO, 80°C | Tetrazole synthesis | Explosophores tuning |
β-Lactam-indazole hybrids | ClCH₂COCl, Et₃N, CH₂Cl₂ | Antimicrobial agents | 4-Phenyl-2-azetidinone moiety |
1-Acylindazoles | Electrochemical acylation | Kinase inhibitor scaffolds | N1-selective functionalization |
Triazole conjugates | CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH | Antileishmanial agents (TryR inhibition) | 1,2,3-Triazole linker |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7